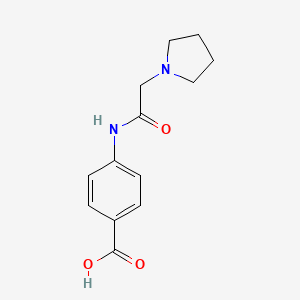

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid is a compound with the molecular formula C13H16N2O3 and a molecular weight of 248.282 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzoic acid moiety

Métodos De Preparación

The synthesis of 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an acylating agent, followed by coupling with a benzoic acid derivative. The reaction conditions typically involve the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Biological Activities

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid exhibits notable biological activities, particularly in pharmacology:

- Antinociceptive Effects : Studies have indicated that derivatives of this compound can exhibit analgesic properties, potentially serving as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, analogs have shown improved binding affinity to cyclooxygenase-2 (COX-2), suggesting their utility in pain management .

- Neurotransmitter Interaction : The compound has been investigated for its interaction with various neurotransmitter systems. It may act as an inhibitor of dopamine and norepinephrine transporters, which are critical in treating conditions like depression and anxiety .

Pharmacological Studies

Research has focused on understanding how this compound interacts with biological targets. This includes:

- Mechanism of Action : Interaction studies help elucidate the compound's mechanism of action, optimizing its therapeutic potential.

- Case Studies : Various studies have demonstrated the compound's efficacy in preclinical models, showcasing its potential as a lead compound for further drug development.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows researchers to explore structure-activity relationships. By modifying the compound's structure, scientists can investigate how these changes affect biological activity and selectivity towards specific targets.

Comparative Analysis with Analog Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid | C13H16N2O3 | Variations in substitution patterns on the benzene ring may affect biological activity. |

| 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | C11H11NO3 | Lacks the acetamido group, potentially altering solubility and reactivity. |

| 4-Fluoro-2-[2-(2-oxopyrrolidin-1-yl)acetamido]benzoic acid | C13H13FN2O4 | Fluorine substitution may enhance metabolic stability and alter pharmacokinetics. |

This table illustrates how structural modifications can lead to different biological activities and physicochemical properties.

Mecanismo De Acción

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparación Con Compuestos Similares

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities and chemical reactivity.

Benzoic acid derivatives: Compounds with the benzoic acid moiety can have similar chemical properties and applications.

Pyrrolidinone derivatives: These compounds, which include a lactam ring, have diverse biological activities and are used in medicinal chemistry.

Actividad Biológica

4-(2-(Pyrrolidin-1-yl)acetamido)benzoic acid, a compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound features a benzoic acid moiety linked to a pyrrolidine ring via an acetamido group. This structural configuration is significant as it enhances solubility and reactivity, making it suitable for medicinal chemistry applications. The synthesis typically involves multi-step organic reactions, which may vary depending on the desired purity and yield of the final product.

Pharmacological Potential

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid can exhibit antimicrobial properties, although specific data for this compound is limited. However, related compounds have shown effectiveness against various pathogens .

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases like Alzheimer's .

- Protein Degradation Pathways : Research indicates that benzoic acid derivatives can promote protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although direct studies on this compound are lacking, its structural similarities to other bioactive benzoic acid derivatives suggest a similar mechanism may be at play .

Case Studies and Research Findings

- In Vivo Studies : Research has shown that related compounds exhibit significant bioactivity in vivo, particularly in enhancing proteasomal and lysosomal activities in human fibroblast models. These findings highlight the potential of benzoic acid derivatives in modulating cellular pathways relevant to aging and disease .

- Comparative Analysis with Similar Compounds : A comparative study of structurally similar compounds revealed that variations in substitution patterns affect biological activity significantly. For instance, compounds with different functional groups exhibited varying degrees of enzyme inhibition and antimicrobial activity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid | C13H16N2O3 | Variations in substitution patterns may affect biological activity. |

| 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | C11H11NO3 | Lacks the acetamido group, potentially altering solubility. |

| 4-Fluoro-2-[2-(2-oxopyrrolidin-1-yl)acetamido]benzoic acid | C13H13FN2O4 | Fluorine substitution may enhance metabolic stability. |

Propiedades

IUPAC Name |

4-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(9-15-7-1-2-8-15)14-11-5-3-10(4-6-11)13(17)18/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSTWQPLXZDMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.